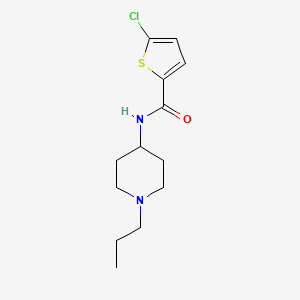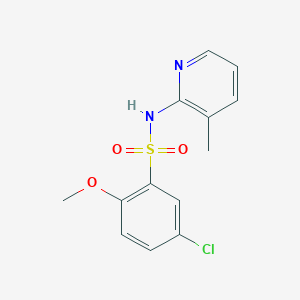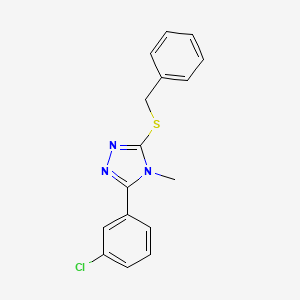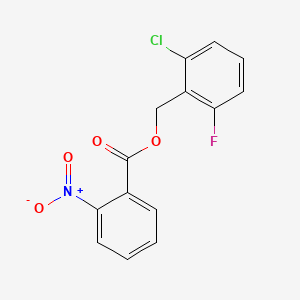
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, gamma-hydroxybutyrate (GHB), which has been used as a sedative and anesthetic. CPP-109 has been shown to have potential as a treatment for addiction, particularly for cocaine and alcohol addiction.
Wirkmechanismus
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 acts as a GABA transaminase inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of dopamine release, which is implicated in the reinforcing effects of drugs of abuse. By increasing GABA levels, 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 reduces the reinforcing effects of drugs of abuse, which may help to reduce addiction.
Biochemical and physiological effects:
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 has been shown to have a number of biochemical and physiological effects, including the inhibition of GABA transaminase, the increase in GABA levels in the brain, and the reduction in the reinforcing effects of drugs of abuse. It has also been shown to have minimal toxicity and to be well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 in lab experiments include its specificity for GABA transaminase inhibition, its ability to increase GABA levels in the brain, and its potential therapeutic applications in addiction treatment. The limitations of using 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 in lab experiments include its potential for off-target effects, the need for further studies to determine its safety and efficacy in humans, and the need for further studies to determine its potential for abuse.
Zukünftige Richtungen
There are a number of future directions for research on 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109, including further studies to determine its safety and efficacy in humans, studies to determine its potential for abuse, and studies to determine its potential for use in the treatment of other disorders, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosing and administration of 5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 for addiction treatment.
Synthesemethoden
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 is synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with propylamine, followed by the addition of chloroacetyl chloride and piperidine. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide-109 has been extensively studied for its potential therapeutic applications in addiction treatment. It has been shown to inhibit the activity of the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This results in an increase in GABA levels in the brain, which has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol.
Eigenschaften
IUPAC Name |
5-chloro-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-2-7-16-8-5-10(6-9-16)15-13(17)11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYBLMZQDZRTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)



![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)


![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)
![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)